An In-Depth Technical Guide to 4-Amino-[1,1'-biphenyl]-3-carbonitrile
An In-Depth Technical Guide to 4-Amino-[1,1'-biphenyl]-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-[1,1'-biphenyl]-3-carbonitrile is a versatile bifunctional aromatic compound featuring both an amine and a nitrile group. This unique substitution pattern on a biphenyl scaffold makes it a valuable building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, offering a technical resource for professionals in drug discovery and chemical research. The strategic placement of its functional groups allows for diverse chemical modifications, positioning it as a key intermediate in the synthesis of complex molecular architectures, including potent therapeutic agents.
Chemical Identity and Physicochemical Properties
4-Amino-[1,1'-biphenyl]-3-carbonitrile is an organic compound that consists of a biphenyl core structure. One phenyl ring is substituted with an amino group (-NH₂) at the 4-position and a cyano group (-C≡N) at the 3-position.
Structure:
This compound is also known by other names such as 4-Amino-3-cyanobiphenyl. Its key identifiers and properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 55675-86-0 | [1][2][3] |
| Molecular Formula | C₁₃H₁₀N₂ | [2] |
| Molecular Weight | 194.24 g/mol | [2][3] |
| Melting Point | 147-150 °C | [1] |
| Form | Solid | |
| Purity | Typically ≥97% | [2] |
| InChI Key | KLVYCVRFSVGOAT-UHFFFAOYSA-N | [2] |
| SMILES | Nc1ccc(c(c1)C#N)c2ccccc2 |
Synthesis and Reactivity
The synthesis of 4-Amino-[1,1'-biphenyl]-3-carbonitrile and related aminobiphenyl structures predominantly relies on palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[4][5] This method is favored for its tolerance to a wide range of functional groups and its effectiveness in forming carbon-carbon bonds between aryl systems.[4][6]
Retrosynthetic Analysis and Synthetic Strategy
The primary disconnection for this molecule is at the biphenyl C-C bond, suggesting a coupling between a substituted aniline or benzonitrile derivative and a corresponding arylboronic acid or halide. The choice of starting materials is critical for maximizing yield and minimizing side reactions. A common and efficient approach involves the coupling of an amino-substituted aryl halide with a cyano-substituted arylboronic acid, or vice-versa.
Generalized Suzuki-Miyaura Coupling Protocol
The following protocol outlines a general procedure for the synthesis of biphenyl compounds, which can be adapted for 4-Amino-[1,1'-biphenyl]-3-carbonitrile.
Core Principle: The Suzuki-Miyaura reaction involves the palladium-catalyzed reaction between an organoboron compound (like a boronic acid) and an organohalide.[5] A base is required to activate the organoboron species for transmetalation to the palladium center.[7]
Step-by-Step Protocol:
-
Catalyst Preparation: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and a suitable phosphine ligand (e.g., SPhos, Xantphos) in a degassed solvent mixture, such as toluene and water.[4][8]
-
Reagent Addition: To this solution, add the aryl halide (e.g., 2-amino-5-bromobenzonitrile) followed by the arylboronic acid (e.g., phenylboronic acid).
-
Base Addition: Add an aqueous solution of a base, such as K₃PO₄ or Na₂CO₃.[4][6]
-
Reaction: Heat the mixture to the required temperature (typically 80-110 °C) and stir for several hours until the reaction is complete, as monitored by TLC or LC-MS.[4][8]
-
Workup: After cooling, separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.[9][10]
Spectroscopic Characterization
While specific spectra for 4-Amino-[1,1'-biphenyl]-3-carbonitrile are not widely published, its structure allows for the prediction of characteristic signals in various spectroscopic analyses.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (approx. 6.5-8.0 ppm). The protons on the amino- and cyano-substituted ring will be influenced by the electronic effects of these groups, leading to characteristic splitting patterns. A broad singlet corresponding to the -NH₂ protons would also be expected.
-
¹³C NMR: The carbon NMR spectrum would display signals for the twelve aromatic carbons, with the carbon attached to the cyano group appearing at a characteristic downfield shift (approx. 115-120 ppm) and the carbon attached to the amino group shifted upfield.
-
IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the N-H stretching of the primary amine (around 3300-3500 cm⁻¹) and the C≡N stretching of the nitrile group (around 2220-2260 cm⁻¹).
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound (194.24 g/mol ).
Applications in Drug Discovery and Materials Science
The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[6] The amino and nitrile groups on 4-Amino-[1,1'-biphenyl]-3-carbonitrile serve as versatile handles for further chemical elaboration, making it a valuable intermediate.
Role as a Pharmacophore and Building Block
The nitrile group can act as a bioisostere for other functional groups and can participate in hydrogen bonding, polar interactions, and π-π stacking with biological targets.[11] The amino group provides a key site for derivatization, allowing for the construction of amides, sulfonamides, and other functionalities common in bioactive molecules.
This compound and its isomers are key intermediates in the synthesis of a variety of therapeutic agents, including:
-
HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): Biphenyl-substituted diarylpyrimidines (DAPYs) have shown high potency against HIV-1. The aminobiphenyl moiety is crucial for these interactions.[8][12]
-
URAT1 Inhibitors: Biphenyl carboxylic acid derivatives are being investigated as potent inhibitors of urate transporter 1 (URAT1) for the treatment of hyperuricemia and gout.[13]
-
Antibacterial Agents: The incorporation of a biphenyl group into amino acid side chains is a promising strategy for developing new antimicrobials against multidrug-resistant bacteria.[6]
Materials Science
Cyanobiphenyl derivatives are foundational components in the field of liquid crystals due to their rod-like shape and high polarizability.[9][14] The specific substitution pattern of this molecule could be explored for the development of novel materials with applications in displays and optoelectronics.
Safety and Handling
As with any laboratory chemical, 4-Amino-[1,1'-biphenyl]-3-carbonitrile should be handled with appropriate safety precautions.[1]
-
General Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin, eyes, and clothing.[15] Wear personal protective equipment, including gloves and safety glasses.
-
Toxicity: While specific toxicity data for this compound is limited, related aminobiphenyl compounds are known to be hazardous. For instance, 4-aminobiphenyl is a known carcinogen.[16][17] Therefore, this compound should be treated as potentially hazardous and harmful if swallowed or inhaled.[15][18] All contact should be minimized.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[15]
This compound is intended for research and laboratory use only and should not be used for pharmaceutical, agricultural, or household purposes.[1]
References
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Hoffman Fine Chemicals. CAS 55675-86-0 | 4-Amino-[1,1'-biphenyl]-3-carbonitrile. [Link]
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IUCr Journals. Synthesis, crystal structure and Hirshfeld surface analysis of 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate. [Link]
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ChemRxiv. Suzuki-Miyaura Cross-Coupling Towards 4-Amino Biphenyl Intermediates. [Link]
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The Royal Society of Chemistry. Spectra and physical data of (A2). [Link]
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PubChem. [1,1'-Biphenyl]-3-carbonitrile. [Link]
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NJ.gov. 4-Aminodiphenyl - Hazardous Substance Fact Sheet. [Link]
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Beilstein Journals. A novel 4-aminoantipyrine-Pd(II) complex catalyzes Suzuki–Miyaura cross-coupling reactions of aryl halides. [Link]
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Princeton University. 4-Aminodiphenyl CAS Registry Number: 92-67-1 Synonyms. [Link]
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IUCrData. Synthesis, crystal structure and Hirshfeld surface analysis of 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate. [Link]
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PMC. Bioisosterism-driven design of orally active, safe, and broad-spectrum biphenyl-DAPY derivatives as highly potent HIV-1 non-nucleoside reverse transcriptase inhibitors. [Link]
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MDPI. Design of Biphenyl-Substituted Diarylpyrimidines with a Cyanomethyl Linker as HIV-1 NNRTIs via a Molecular Hybridization Strategy. [Link]
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ResearchGate. Application of Nitrile in Drug Design. [Link]
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PMC. Successive diastereoselective C(sp3)–H arylation and Suzuki coupling toward enantioenriched polyaryl unnatural amino acid motifs. [Link]
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Dana Bioscience. 4-Amino-[1,1'-biphenyl]-3-carbonitrile 250mg. [Link]
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ResearchGate. A New and Convenient Synthetic Method for 4-Aminoquinoline-3-carbonitrile and Its Derivatives. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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ResearchGate. The postulated mechanism for biphenyl synthesis via Suzuki–Miyaura coupling reaction. [Link]
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Wikipedia. Suzuki reaction. [Link]
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MDPI. Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. [Link]
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